2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]-1-ethanamine-hydrabromide
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Overview
Description
The compound appears to contain a thiazole ring, which is a type of heterocyclic compound. Thiazoles are aromatic compounds that include a five-membered C3NS ring. The thiazole ring is a component of vitamin B1 (thiamine) and many drugs and commercial products .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method. This involves the reaction of an α-halo ketone, an amine, and a thiol .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with a phenyl group and an ethanamine group. The exact structure would depend on the positions of these groups on the thiazole ring .Chemical Reactions Analysis
Thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions with electrophiles at the sulfur atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, thiazoles are relatively stable compounds that are resistant to oxidation and reduction. They are also somewhat polar, so they should have reasonable solubility in polar solvents .Scientific Research Applications
Anticancer Applications
- Microwave-assisted synthesis of thiazolyl(hydrazonoethyl)thiazoles, using a related thiazole derivative as a building block, demonstrated promising antitumor activities against MCF-7 tumor cells. This suggests potential applications in developing anti-breast cancer agents (Mahmoud et al., 2021).
- New bis-pyrazolyl-thiazoles incorporating the thiophene moiety showed significant anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, indicating their potential as potent anti-tumor agents (Gomha et al., 2016).
Antiviral Applications
- Thiazole derivatives were investigated for their antiviral activity against Coronavirus through inhibition of the main coronavirus protease, suggesting their potential role in combating COVID-19 (Rashdan et al., 2021).
Antibacterial and Antifungal Applications
- Synthesized 1,3,4-thiadiazoles showed significant antimicrobial activity against a variety of bacterial and fungal strains, with some compounds exhibiting activity comparable to that of standard medicinal agents (Pejchal et al., 2015).
- Novel thiazoles derivatives containing a methoxy-napthyl moiety demonstrated moderate anti-tubercular activities and excellent antibacterial activity, indicating their potential as anti-bacterial and anti-tubercular agents (Prasad & Nayak, 2016).
Antioxidant Applications
- A QSAR-analysis of thiazole derivatives aimed at identifying new potential antioxidants provided insights into molecular descriptors influencing antioxidant activities. This supports the potential use of such compounds in designing new antioxidants (Drapak et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of targets, including enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
It’s worth noting that thiazole derivatives are known to interact with their targets through various mechanisms, often leading to changes in the target’s function or activity .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly impact the action of a compound .
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and how it is used. In general, care should be taken when handling any chemical compound. Appropriate safety measures should be taken, including the use of personal protective equipment and working in a well-ventilated area .
Properties
IUPAC Name |
2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.BrH/c1-9-2-4-10(5-3-9)12-14-11(6-7-13)8-15-12;/h2-5,8H,6-7,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCXHHNLQFELEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCN.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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